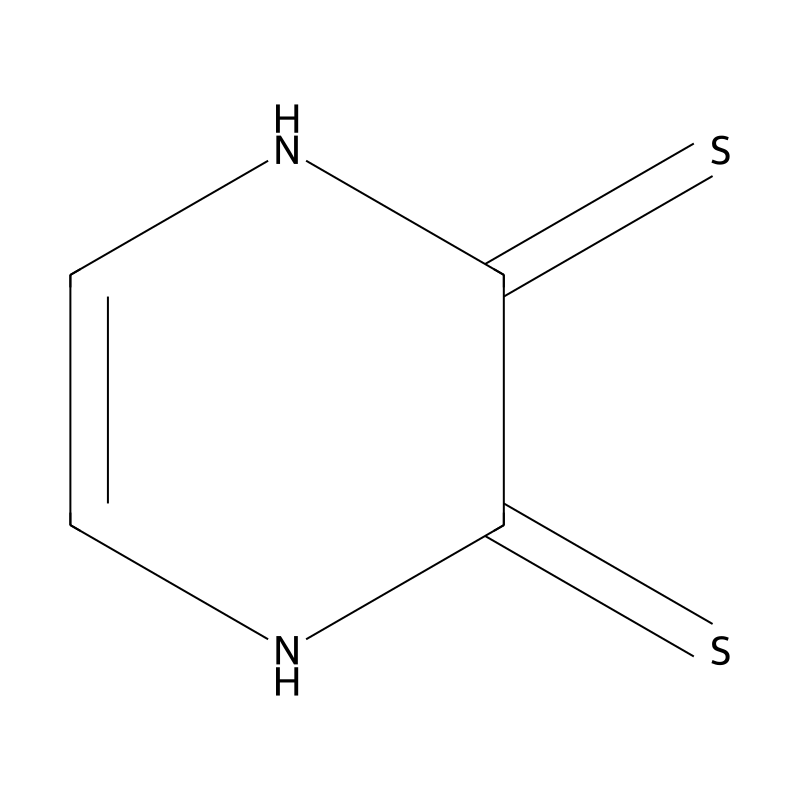1,4-Dihydropyrazine-2,3-dithione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,4-Dihydropyrazine-2,3-dithione is a heterocyclic compound characterized by a pyrazine ring with two sulfur atoms in the 2 and 3 positions. Its chemical formula is , and it features two thioketone functionalities, which contribute to its unique chemical properties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
- Diels-Alder Reactions: The compound can act as a diene or dienophile in cycloaddition reactions, facilitating the formation of complex cyclic structures .
- Reduction Reactions: It can be reduced to yield derivatives such as 1,4-dihydropyrazine-2,3-dione, showcasing its reactivity towards reducing agents .
- Cycloaddition Reactions: The compound exhibits high reactivity in [3 + 2] cycloadditions due to the electrophilic nature of the sulfur atoms .
The biological activity of 1,4-dihydropyrazine-2,3-dithione has been explored in various studies. It has shown:
- Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against a range of pathogens.
- Potential Anticancer Activity: Preliminary studies suggest that certain modifications of this compound may possess anticancer properties, although more research is needed to elucidate these effects fully.
Several synthesis methods for 1,4-dihydropyrazine-2,3-dithione have been reported:
- Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to form the pyrazine ring structure .
- Reduction of Pyrazines: The compound can be synthesized by reducing pyrazines using various reducing agents, which introduces the dithione functionalities .
- Ring Expansion Techniques: Utilizing ring expansion methods from simpler precursors has also been documented as an effective synthetic route .
1,4-Dihydropyrazine-2,3-dithione finds applications in several areas:
- Pharmaceuticals: Its derivatives are being investigated for potential use as therapeutic agents due to their biological activities.
- Materials Science: The compound's unique properties make it suitable for developing novel materials with specific functionalities.
Interaction studies involving 1,4-dihydropyrazine-2,3-dithione focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how modifications to the compound can enhance or alter its biological and chemical properties. For instance:
- Nucleophilic Substitution Reactions: The sulfur atoms can participate in nucleophilic substitution reactions, leading to new derivatives with varied properties.
- Complex Formation: Investigations into how this compound interacts with metal ions have revealed potential applications in coordination chemistry.
Several compounds share structural similarities with 1,4-dihydropyrazine-2,3-dithione. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-Dihydropyrazine-2,3-dione | Contains a pyrazine ring and carbonyls | Lacks sulfur functionalities |
| 1,3-Dithiane | Contains a six-membered ring with sulfur | More common in synthetic applications |
| Pyrazine | Simple aromatic ring structure | Lacks thioketone groups |
| 1,3-Dithiolane | Similar sulfur-containing structure | Different ring size and reactivity |
Uniqueness of 1,4-Dihydropyrazine-2,3-dithione
The uniqueness of 1,4-dihydropyrazine-2,3-dithione lies in its combination of a pyrazine framework with specific dithione functionalities. This combination allows for distinct chemical reactivity and potential biological activities that are not found in similar compounds. Its dual thioketone groups enhance its reactivity and provide opportunities for diverse synthetic transformations.








